molecular formula C5H5BrS2 B3290291 2-Bromo-5-(methylthio)thiophene CAS No. 86369-96-2

2-Bromo-5-(methylthio)thiophene

Cat. No.: B3290291
CAS No.: 86369-96-2
M. Wt: 209.1 g/mol
InChI Key: MGVNQIPBQAYMFD-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)thiophene is a chemical compound with the CAS Number: 86369-96-2 . It is a liquid at room temperature and is stored at temperatures between 2-8°C . It is used as a precursor for drugs and optical materials . It is also a nontransferable ligand for cuprates and a heterocyclic building block for cross-coupling reactions and C-H arylations .


Synthesis Analysis

The synthesis of trisubstituted thiophenes involves a halogen dance reaction at 2-Bromo-5-methylthiophene . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular weight of this compound is 209.13 . The InChI code is 1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 and the InChI key is MGVNQIPBQAYMFD-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a useful precursor for drugs and optical materials. It is a nontransferable ligand for cuprates, a heterocyclic building block for cross-coupling reactions, and C-H arylations . It is also a unique oxidant for benzylic dehydrogenation of heteroarenes .


Physical and Chemical Properties Analysis

The boiling point of this compound is 65°C (15mmHg) and its density is 1.552 g/mL at 25°C . It is soluble in most organic solvents, such as CH2Cl2, EtOAc, THF, Et2O, acetone, MeOH, MeCN, PhMe, and hexanes .

Scientific Research Applications

Synthesis and Reactions

2-Bromo-5-(methylthio)thiophene is used in various syntheses and reactions. For instance, it can be prepared through reactions involving thienyllithium derivatives and dimethyl disulfide, followed by bromination with N-bromosuccinimide. This process is useful for creating brominated (methylthio)thiophenes, which are important intermediates in organic synthesis (Gronowitz et al., 1993).

Photostabilizers for PVC

In the field of materials science, derivatives of this compound have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC). These materials show significant reduction in the level of photodegradation of PVC films, indicating their potential as additives for enhancing the durability of PVC products exposed to UV radiation (Balakit et al., 2015).

Vibrational Spectra and DFT Simulations

The compound's vibrational spectra and theoretical vibrational frequencies have been studied, providing insights into its molecular structure and properties. This research is vital in the field of spectroscopy and computational chemistry (Balakit et al., 2017).

Synthesis of Functional Materials

This compound is also involved in the synthesis of various functional materials, such as photoresponsive dyes and polymers. Its derivatives play a role in autopolymerization reactions, contributing to the development of novel polymer materials with specific properties (Nishimura et al., 2020).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been evaluated for their antitubulin activity. This research highlights the potential medicinal applications of these compounds, particularly in the development of new therapeutic agents (Tréguier et al., 2014).

Electronic Structure Analysis

The electronic structure of this compound derivatives has been studied using photoelectron spectroscopy. This research aids in understanding the molecular properties and reactivity of these compounds (Tong et al., 2010).

Safety and Hazards

The safety information for 2-Bromo-5-(methylthio)thiophene includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to the eyes, respiratory system, and skin .

Future Directions

Thiophene derivatives are studied intensively due to their anticancer, antimicrobial, antioxidant, and other clinically important properties . They are also being explored as potential cathode electroactive materials for energy storage devices .

Properties

IUPAC Name

2-bromo-5-methylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNQIPBQAYMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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